Methyl 3-sec-butyl-3-methylglycidate

Description

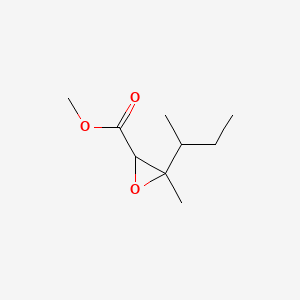

Methyl 3-sec-butyl-3-methylglycidate is a glycidate ester characterized by an epoxide ring substituted with a methyl group and a sec-butyl group at the 3-position. This compound belongs to the class of epoxides, which are widely used as intermediates in organic synthesis, fragrance components, and pharmaceutical precursors. Its molecular structure imparts unique steric and electronic properties, influencing its reactivity and applications.

Properties

CAS No. |

72569-66-5 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 3-butan-2-yl-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-5-6(2)9(3)7(12-9)8(10)11-4/h6-7H,5H2,1-4H3 |

InChI Key |

YXFJXZHEINXRQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(C(O1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-sec-butyl-3-methylglycidate typically involves the Darzens reaction, a well-known method for forming glycidic esters . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base. The reaction conditions often include the use of strong bases such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out at low temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Methyl 3-sec-butyl-3-methylglycidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Scientific Research Applications

Methyl 3-sec-butyl-3-methylglycidate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: This compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 3-sec-butyl-3-methylglycidate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved often include oxidation and reduction reactions, which are catalyzed by specific enzymes .

Comparison with Similar Compounds

Ethyl 3-Methyl-3-Phenylglycidate (CAS 77-83-8)

Structural Differences :

- Methyl 3-sec-butyl-3-methylglycidate features a branched sec-butyl group, while Ethyl 3-Methyl-3-Phenylglycidate substitutes the sec-butyl with a phenyl ring and uses an ethyl ester .

Key Implications : - Applications : Phenyl-substituted glycidates are commonly used in flavor and fragrance industries due to their stability and distinct odor profiles. The sec-butyl variant may exhibit higher volatility, making it less suitable for long-lasting formulations.

| Property | This compound | Ethyl 3-Methyl-3-Phenylglycidate |

|---|---|---|

| Substituent at 3-position | sec-butyl | Phenyl |

| Ester Group | Methyl | Ethyl |

| Predicted Stability | Moderate (aliphatic) | High (aromatic) |

| Common Applications | Synthetic intermediates | Fragrances, flavors |

Methyl 3-Amino-3-cycloalkylpropanoate Derivatives

Structural Context :

- highlights cyclopropyl and cyclobutyl analogs (e.g., Methyl 3-amino-3-cyclopropylpropanoate hydrochloride). Key Implications:

- Biological Activity : Cycloalkyl groups in related compounds influence pharmacological profiles; the sec-butyl group could similarly modulate bioavailability or target interactions.

Ethyl 3-Hydroxy-3-methylbutanoate

Functional Group Contrast :

- Ethyl 3-hydroxy-3-methylbutanoate () is a hydroxy ester, differing in the absence of an epoxide ring but sharing a methyl-branched substituent . Key Implications:

- Reactivity : The epoxide in this compound confers higher electrophilicity, making it more reactive in ring-opening reactions (e.g., with nucleophiles like amines or alcohols).

- Applications: Hydroxy esters like Ethyl 3-hydroxy-3-methylbutanoate are prized for fruity odors, whereas glycidates are typically intermediates in synthesizing more complex molecules.

Methyl 2-Methyl-3-(methylsulfonyl)benzoate

Electron-Withstanding Groups :

- notes that the methylsulfonyl group in Methyl 2-Methyl-3-(methylsulfonyl)benzoate significantly alters reactivity compared to simpler esters . Key Implications:

Biological Activity

Methyl 3-sec-butyl-3-methylglycidate (MSBMG) is a glycidate compound that has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

MSBMG is an ester derivative of glycidic acid, characterized by the presence of a methyl group and a sec-butyl chain. Its structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems.

1. Cytotoxicity and Genotoxicity

Research indicates that MSBMG exhibits cytotoxic effects in various cell lines. A study utilizing the EpiDerm™ 3D reconstructed skin micronucleus assay demonstrated that MSBMG can induce micronuclei formation in human peripheral blood lymphocytes. The results showed statistically significant increases in micronuclei at concentrations exceeding 300 µg/ml, suggesting a potential clastogenic effect (the ability to cause chromosome breakage) .

| Concentration (µg/ml) | Micronuclei Induction |

|---|---|

| 300 | Significant |

| 1020 | Significant |

The dose-dependent nature of these findings indicates that higher concentrations correlate with increased genotoxicity.

2. Neuroprotective Effects

In addition to its cytotoxic properties, MSBMG has been investigated for potential neuroprotective effects. Compounds structurally related to MSBMG have shown promise in enhancing neurogenesis and providing protection against neurodegenerative diseases. For instance, derivatives of glycidic acid have been noted for their ability to penetrate the blood-brain barrier and promote neuronal survival in animal models .

The biological activity of MSBMG can be attributed to several mechanisms:

- Clastogenic Activity : The induction of micronuclei suggests that MSBMG may interfere with DNA integrity, potentially through reactive oxygen species (ROS) generation or direct interaction with DNA .

- Neurogenesis Promotion : Related compounds have been shown to enhance the proliferation of neural progenitor cells, possibly via modulation of growth factor signaling pathways .

Case Study 1: In Vitro Studies

In vitro studies evaluating the effects of MSBMG on human cell lines have revealed its cytotoxic potential. In one experiment, cells were treated with varying concentrations of MSBMG, leading to increased apoptosis at higher doses. The study concluded that while low doses might have therapeutic potential, high doses pose significant risks .

Case Study 2: Animal Models

Animal studies focusing on neuroprotective properties demonstrated that administration of MSBMG analogs resulted in increased neuronal survival rates following induced neurotoxicity. These findings suggest a protective role against oxidative stress-related damage in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.